molecular formula C9H10N2O4S2 B14623732 2,4-Thiazolidinedione, 3,3'-(1,3-propanediyl)bis- CAS No. 58531-93-4

2,4-Thiazolidinedione, 3,3'-(1,3-propanediyl)bis-

Cat. No.: B14623732
CAS No.: 58531-93-4
M. Wt: 274.3 g/mol
InChI Key: IWRNJUMOTZEQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- typically involves the reaction of thiazolidinedione with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: It has been investigated for its potential use in treating diabetes and cancer due to its ability to modulate biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. By binding to PPARγ, the compound can enhance insulin sensitivity and reduce blood glucose levels. Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its monofunctional counterparts. This bifunctionality also enhances its biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

58531-93-4

Molecular Formula

C9H10N2O4S2

Molecular Weight

274.3 g/mol

IUPAC Name

3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H10N2O4S2/c12-6-4-16-8(14)10(6)2-1-3-11-7(13)5-17-9(11)15/h1-5H2

InChI Key

IWRNJUMOTZEQSM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCN2C(=O)CSC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.